

# A Technical Guide to 2-Amino-3-bromophenol: Synthesis, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: **2-Amino-3-bromophenol**

Cat. No.: **B111245**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-Amino-3-bromophenol**, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published data on the specific biological activities of **2-Amino-3-bromophenol**, this review focuses on its synthesis, chemical and physical properties, and the demonstrated biological activities of its derivatives, highlighting its potential as a scaffold for the development of novel therapeutic agents.

## Chemical and Physical Properties

**2-Amino-3-bromophenol** is a substituted aromatic compound with the molecular formula  $C_6H_6BrNO$ .<sup>[1]</sup> It typically appears as a light brown powder.<sup>[2]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Amino-3-bromophenol**

Property	Value	Reference(s)
CAS Number	116435-77-9	[3]
Molecular Weight	188.02 g/mol	[4]
Melting Point	138 °C	[4]
Boiling Point	266.2 °C at 760 mmHg	[4]
Density	1.768 g/cm³	[4]
Flash Point	114.8 °C	[4]
pKa	8.79 ± 0.10 (Predicted)	[4]
LogP	2.31810 (Predicted)	[4]
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C	[4]

## Synthesis of 2-Amino-3-bromophenol

A common and effective method for the synthesis of **2-Amino-3-bromophenol** involves the demethylation of 6-bromo-2-methoxyaniline using boron tribromide.[\[3\]](#)

## Experimental Protocol: Synthesis from 6-bromo-2-methoxyaniline[\[3\]](#)

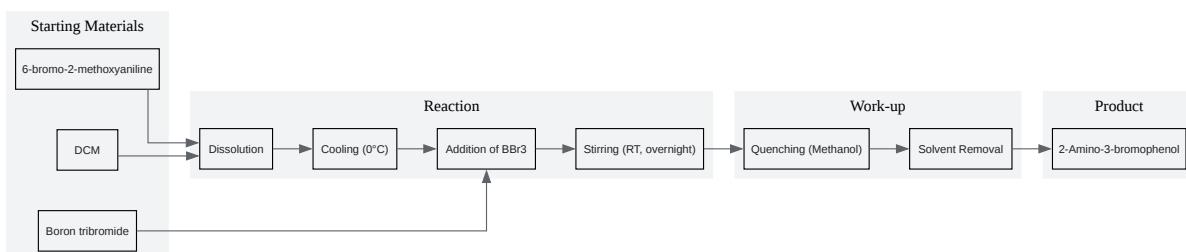
Materials:

- 6-bromo-2-methoxyaniline
- Boron tribromide (1.0 M solution in dichloromethane)
- Dichloromethane (DCM)
- Methanol
- Ice bath

- Standard laboratory glassware and rotary evaporator

Procedure:

- Under an inert atmosphere, dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in 30 mL of dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via syringe.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of 10 mL of methanol.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The target product, **2-amino-3-bromophenol**, is obtained with a reported yield of 92% (0.87 g).[3]



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Synthesis workflow for **2-Amino-3-bromophenol**.

## Spectroscopic Data

While experimentally obtained spectra for **2-Amino-3-bromophenol** are not readily available in the reviewed literature, predicted data and data from analogous compounds provide valuable insights for characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of the parent compound, 2-aminophenol, in D<sub>2</sub>O shows signals in the aromatic region around 6.8 ppm.<sup>[5]</sup> For **2-Amino-3-bromophenol**, the aromatic protons are expected to be in a similar region, with the bromine atom likely causing some downfield shifting of adjacent protons.

<sup>13</sup>C NMR: The carbon NMR spectrum of 2-aminophenol reveals six distinct signals for the aromatic carbons, with chemical shifts ranging from approximately 118 to 147 ppm.<sup>[5]</sup> The introduction of a bromine atom in **2-Amino-3-bromophenol** would be expected to shift the chemical shifts of the carbon atoms, particularly the carbon directly bonded to the bromine.

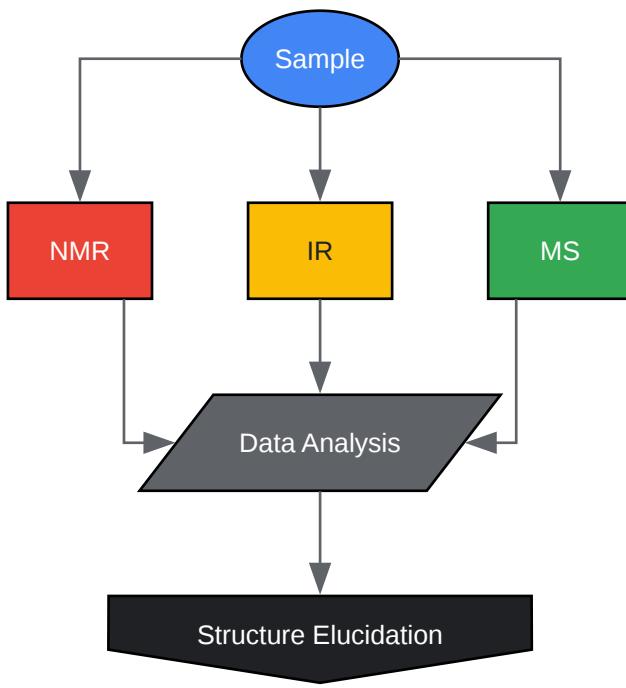
## Infrared (IR) Spectroscopy

The IR spectrum of 2-aminophenol shows characteristic peaks for the N-H and O-H stretches.<sup>[6]</sup> For **2-Amino-3-bromophenol**, the following characteristic absorption bands are expected:

- N-H stretching: 3400-3300 cm<sup>-1</sup> (amine)
- O-H stretching: 3600-3200 cm<sup>-1</sup> (phenol)
- C-N stretching: 1340-1250 cm<sup>-1</sup>
- C-O stretching: 1260-1180 cm<sup>-1</sup>
- C-Br stretching: 680-515 cm<sup>-1</sup>

## Mass Spectrometry (MS)

Predicted mass spectrometry data for **2-Amino-3-bromophenol** suggests a molecular ion peak  $[M+H]^+$  at m/z 187.97057.<sup>[7]</sup> The presence of a bromine atom would result in a characteristic isotopic pattern with peaks at M and M+2 of approximately equal intensity.



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General workflow for spectroscopic analysis.

## Biological Activities of 2-Amino-3-bromophenol Derivatives

While there is a lack of specific studies on the biological activities of **2-Amino-3-bromophenol**, a growing body of research highlights the significant therapeutic potential of its derivatives. These studies suggest that the **2-Amino-3-bromophenol** scaffold is a promising starting point for the development of novel drugs.

### Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of bromophenol derivatives. For instance, a series of novel bromophenol hybrids incorporating an indolin-2-one moiety exhibited significant in vitro anticancer activity against a panel of human cancer cell lines, including lung (A549), liver (Bel7402, HepG2), cervical (HeLa), and colon (HCT116).

cancer cells.[8][9] One promising compound from this series was found to induce cell cycle arrest and apoptosis in A549 cells through a ROS-mediated pathway.[10]

Table 2: In Vitro Anticancer Activity ( $IC_{50}$ ,  $\mu M$ ) of Selected Bromophenol-Indolin-2-one Derivatives[9]

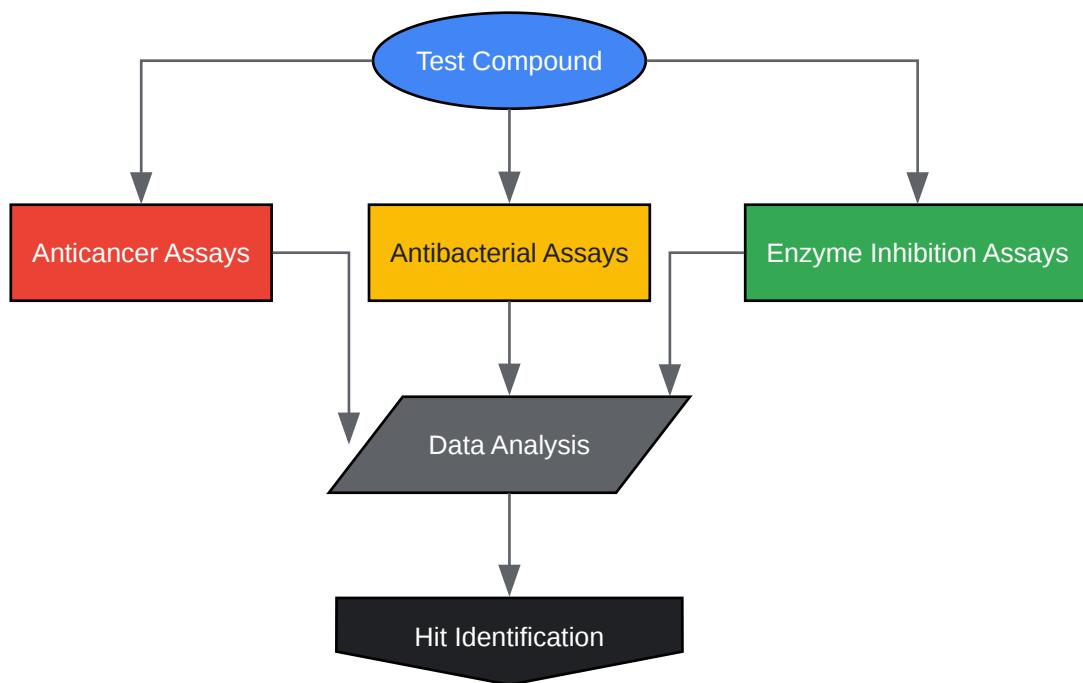
Compound	A549 (Lung)	Bel7402 (Liver)	HepG2 (Liver)	HeLa (Cervical)	HCT116 (Colon)
4g	1.89 $\pm$ 0.15	2.45 $\pm$ 0.21	3.12 $\pm$ 0.28	2.87 $\pm$ 0.25	2.11 $\pm$ 0.19
4h	2.03 $\pm$ 0.18	2.67 $\pm$ 0.24	3.45 $\pm$ 0.31	3.01 $\pm$ 0.27	2.34 $\pm$ 0.21
4i	1.76 $\pm$ 0.14	2.21 $\pm$ 0.19	2.98 $\pm$ 0.26	2.54 $\pm$ 0.22	1.98 $\pm$ 0.17
Sunitinib (Control)	3.54 $\pm$ 0.32	4.12 $\pm$ 0.37	5.01 $\pm$ 0.45	4.56 $\pm$ 0.41	3.87 $\pm$ 0.35

## Antibacterial Activity

Bromophenol derivatives have also shown promise as antibacterial agents. A recent study explored the antibacterial potential of bromophenol derivatives against *Staphylococcus aureus* and methicillin-resistant *S. aureus* (MRSA).[11] One of the synthesized compounds, 3-bromo-2,6-dihydroxyacetophenone, demonstrated good anti-*S. aureus* and anti-MRSA activity and also inhibited biofilm formation.[11]

## Enzyme Inhibition

Derivatives of 2-aminophenol have been investigated for their enzyme inhibitory properties. For example, some 2-(4-aminophenyl)benzothiazole derivatives have been shown to be potent and selective antitumor agents that are biotransformed by cytochrome P450 1A1.[12]



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General workflow for biological screening.

## Conclusion

**2-Amino-3-bromophenol** is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data on the compound itself is scarce, the diverse and potent activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the value of the **2-amino-3-bromophenol** scaffold in medicinal chemistry. Further research is warranted to explore the biological profile of **2-Amino-3-bromophenol** and to expand the library of its derivatives for the discovery of new and effective drugs. This technical guide serves as a foundational resource for researchers embarking on studies involving this versatile compound.

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